![molecular formula C20H20N2O4S B2666114 3-[5-(4-methylphenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide CAS No. 923227-25-2](/img/structure/B2666114.png)
3-[5-(4-methylphenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(4-methylphenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide is an organic compound with a complex structure that includes a furan ring, a methylphenyl group, and a sulfamoylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-methylphenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan ring, followed by the introduction of the 4-methylphenyl group through a Friedel-Crafts alkylation reaction. The sulfamoylphenyl group is then introduced via a sulfonation reaction. The final step involves the formation of the propanamide linkage through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
3-[5-(4-methylphenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group in the sulfamoylphenyl moiety can be reduced to an amine.
Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
3-[5-(4-methylphenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-[5-(4-methylphenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
3-[5-(4-methylphenyl)furan-2-yl]-N-(4-aminophenyl)propanamide: Similar structure but with an amino group instead of a sulfamoyl group.
3-[5-(4-methylphenyl)furan-2-yl]-N-(4-nitrophenyl)propanamide: Similar structure but with a nitro group instead of a sulfamoyl group.
Uniqueness
3-[5-(4-methylphenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide is unique due to the presence of the sulfamoyl group, which can impart specific chemical and biological properties. This makes it distinct from other similar compounds and potentially useful in applications where these properties are advantageous.
特性
IUPAC Name |
3-[5-(4-methylphenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-14-2-4-15(5-3-14)19-12-8-17(26-19)9-13-20(23)22-16-6-10-18(11-7-16)27(21,24)25/h2-8,10-12H,9,13H2,1H3,(H,22,23)(H2,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELSAWBOARPSOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
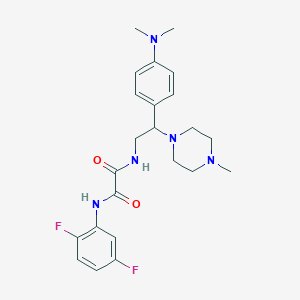
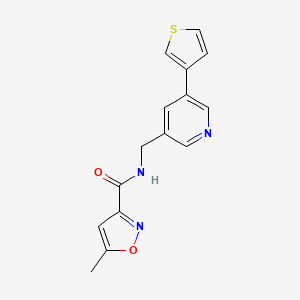
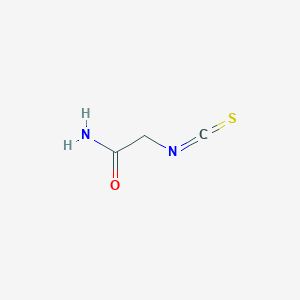
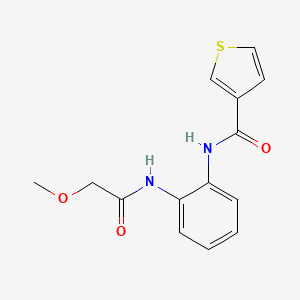
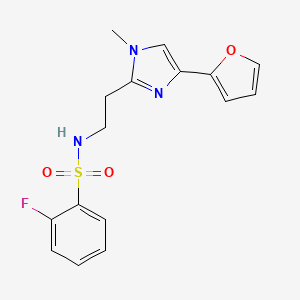
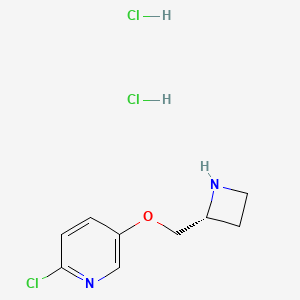
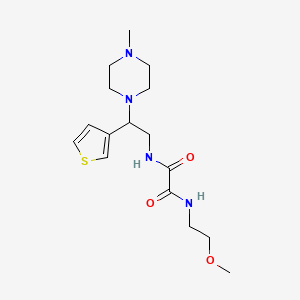
![1-(4-methylphenyl)-3-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2666047.png)
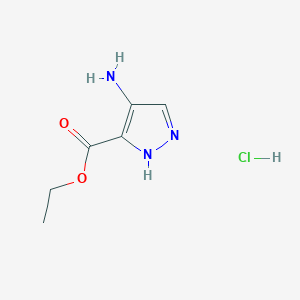
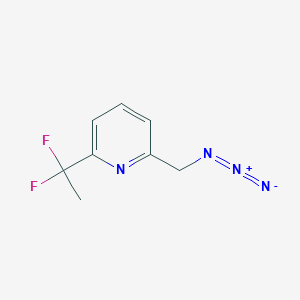
![N-[cyano(2-methoxyphenyl)methyl]-2-(cyclopentyloxy)acetamide](/img/structure/B2666051.png)
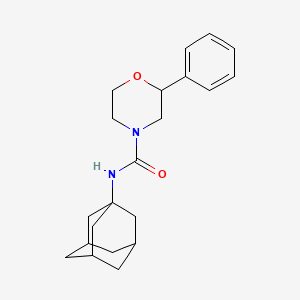
![5-benzoyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2666053.png)
![ethyl 2-(2-((4-cyclohexyl-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2666054.png)
